Spectrozyme tPA
Overview
Description
Spectrozyme tissue-type plasminogen activator is a chromogenic substrate used to measure the enzymatic activity of tissue-type plasminogen activator. Tissue-type plasminogen activator is a serine protease that converts plasminogen into plasmin, which is responsible for breaking down fibrin in blood clots . Spectrozyme tissue-type plasminogen activator is widely used in research and diagnostic applications to study the activity of tissue-type plasminogen activator and related enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spectrozyme tissue-type plasminogen activator is synthesized through a series of chemical reactions involving the coupling of specific amino acids to form a peptide substrate. The substrate is then modified to include a chromogenic group, such as p-nitroaniline, which allows for the detection of enzymatic activity through colorimetric assays .
Industrial Production Methods
The industrial production of Spectrozyme tissue-type plasminogen activator involves large-scale peptide synthesis using automated peptide synthesizers. The synthesized peptide is then purified using high-performance liquid chromatography to ensure high purity and consistency. The final product is lyophilized and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Spectrozyme tissue-type plasminogen activator undergoes hydrolysis when it interacts with tissue-type plasminogen activator. The enzyme cleaves the peptide bond in the substrate, releasing the chromogenic group, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions to maintain the pH and stabilizers to preserve the enzyme’s activity .
Major Products Formed
The major product formed from the hydrolysis of Spectrozyme tissue-type plasminogen activator is p-nitroaniline, which produces a yellow color that can be measured at a wavelength of 405 nm .
Scientific Research Applications
Spectrozyme tissue-type plasminogen activator is extensively used in scientific research to study the activity of tissue-type plasminogen activator and related enzymes. It is used in:
Mechanism of Action
Spectrozyme tissue-type plasminogen activator acts as a substrate for tissue-type plasminogen activator. When tissue-type plasminogen activator cleaves the peptide bond in Spectrozyme tissue-type plasminogen activator, it releases the chromogenic group p-nitroaniline. This reaction allows researchers to measure the enzymatic activity of tissue-type plasminogen activator by monitoring the color change . The molecular target of Spectrozyme tissue-type plasminogen activator is the active site of tissue-type plasminogen activator, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Spectrozyme tissue-type plasminogen activator is similar to other chromogenic substrates used to measure the activity of serine proteases, such as Spectrozyme urokinase-type plasminogen activator and Spectrozyme thrombin. Spectrozyme tissue-type plasminogen activator is unique in its specificity for tissue-type plasminogen activator, making it a valuable tool for studying this enzyme .
Similar Compounds
Spectrozyme urokinase-type plasminogen activator: Used to measure the activity of urokinase-type plasminogen activator.
Spectrozyme thrombin: Used to measure the activity of thrombin.
Properties
IUPAC Name |
acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHVTNFFGLSGHS-RFNIADBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585030 | |
Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161572-29-8 | |
Record name | Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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